![molecular formula C16H18FN3O4 B2527771 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1775382-06-3](/img/structure/B2527771.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C16H18FN3O4 . It has an average mass of 335.330 Da and a Monoisotopic mass of 335.128143 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18FN3O4 . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.2 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Antihypertensive Activity
A study on the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed that these compounds, optionally substituted at the 8 position, were screened as antihypertensive agents. The most active compounds were those substituted in the 4 position, with the 4-ethyl compound showing maximum activity. These compounds were found to be alpha-adrenergic blockers in animal models, providing insights into their potential for treating hypertension (J. Caroon et al., 1981).
Potent and Selective Non-peptide Tachykinin NK2 Receptor Antagonists
Research on spiropiperidines, including the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, identified potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds showed equivalent NK2 receptor binding affinity and demonstrated potent antagonist activity in guinea pig trachea, indicating their potential application in treating NK2 receptor-mediated conditions (P W Smith et al., 1995).
Inhibitory Effect on Neural Ca-Uptake
A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and examined for their in vitro inhibitory action on 45 Ca-uptake into cerebrocortical synaptosomes. These compounds showed potent inhibitory action and offered protection against triethyltin chloride-induced brain edema in rats. Some of these compounds exhibited antihypoxic action and prevention of learning and memory deficits elicited by various agents, suggesting their neuroprotective potential (E. Tóth et al., 1997).
Oxazolidinone Antibacterial Agents
Studies on oxazolidinone analogs, including U-100592 and U-100766, demonstrated their novel antibacterial activities against a variety of clinically important human pathogens. These compounds, through a unique mechanism of bacterial protein synthesis inhibition, showed promise in treating infections caused by resistant bacterial strains (G. Zurenko et al., 1996).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 means harmful if swallowed, and H319 means causes serious eye irritation. The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.
properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-10-8-11(17)2-3-12(10)18-13(21)9-20-14(22)16(19-15(20)23)4-6-24-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEAZTYLLYNQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol](/img/structure/B2527688.png)
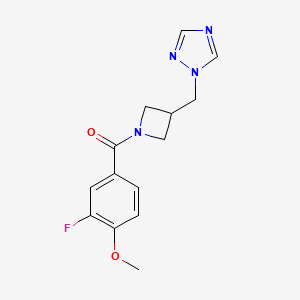
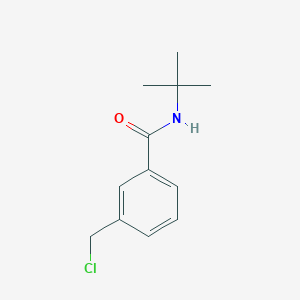
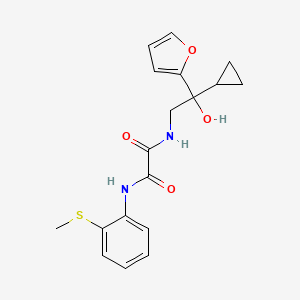
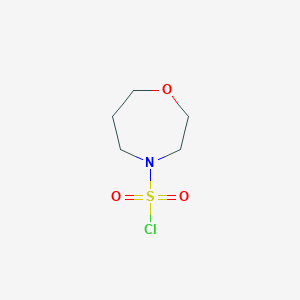
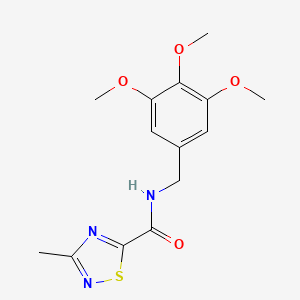
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2527702.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one](/img/structure/B2527703.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)
![1,3-Dimethylimidazo[4,5-b]phenazine-2-thione](/img/structure/B2527705.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2527706.png)


